molecular formula C6H7NO3S B11807833 Methyl 5-(hydroxymethyl)thiazole-4-carboxylate

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate

Cat. No.: B11807833
M. Wt: 173.19 g/mol
InChI Key: FWYKYKRRHMRAQZ-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a thiazole ring substituted with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(hydroxymethyl)thiazole-4-carboxylate typically involves the cyclization of appropriate thioamide derivatives with α-haloesters. One common method starts with the reaction of α-chloroacetoacetate with thioamide derivatives in the presence of a base, such as sodium ethoxide, in ethanol. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing biochemical pathways and enzyme activities. The hydroxymethyl and carboxylate groups can further modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
  • Methyl 4-(hydroxymethyl)thiazole-5-carboxylate
  • 4-Methyl-5-(β-hydroxyethyl)-thiazole

Uniqueness

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and carboxylate groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 5-(hydroxymethyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, characterized by its unique heterocyclic structure containing both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N1O3S1C_6H_7N_1O_3S_1, with a molecular weight of approximately 173.19 g/mol. The structure features a thiazole ring substituted with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 4-position. These structural attributes contribute significantly to its biological activity.

Structural Characteristics

FeatureDescription
Molecular FormulaC6H7N1O3S1C_6H_7N_1O_3S_1
Molecular Weight~173.19 g/mol
Functional GroupsHydroxymethyl (–CH2OH), Carboxylate (–COO−)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. It may disrupt cell wall synthesis or interfere with protein synthesis by binding to ribosomal subunits.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound demonstrated superior antibacterial potency against Staphylococcus aureus compared to standard antibiotics like ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) was found to be as low as 0.015 μg/mL, indicating strong efficacy against this pathogen .

Antifungal Activity

The compound also exhibits antifungal properties, showing effectiveness against various fungal strains, including Candida albicans. The antifungal mechanism may involve the disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis.

The interaction studies reveal that this compound can form hydrogen bonds and engage in π-π interactions with various biological targets. These interactions can modulate enzyme activities and influence biochemical pathways, enhancing its therapeutic potential.

Interaction with Biological Targets

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins.
  • π-π Stacking : The thiazole ring can engage in π-π stacking interactions with aromatic residues in enzymes, potentially modulating their activity.

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from appropriate thioamide derivatives and α-haloesters. Industrial production methods are often optimized for large-scale synthesis using continuous flow reactors to ensure product consistency and yield .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

Compound NameSimilarity IndexKey Features
2-Chloro-5-methylthiazole-4-carboxylic acid0.86Chlorine substitution enhances reactivity
Ethyl 5-methylthiazole-4-carboxylate0.90Ethyl group offers different solubility properties
Thiazolo[4,5-c]pyridine-6-carboxylic acid0.75Incorporates pyridine ring, altering biological effects

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)5-4(2-8)11-3-7-5/h3,8H,2H2,1H3

InChI Key

FWYKYKRRHMRAQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=N1)CO

Origin of Product

United States

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